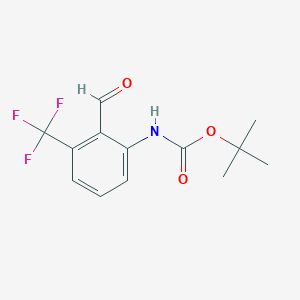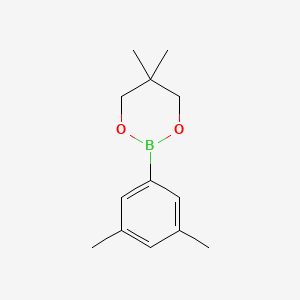
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborinane ring, and a 3,5-dimethylphenyl group attached to it. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common method where a B-H bond is added across a carbon-carbon double or triple bond. This reaction is generally rapid and proceeds with syn-selectivity and anti-Markovnikov addition .
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is widely used in scientific research due to its versatility:
Biology: The compound can be used to synthesize biologically active molecules.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom acts as a Lewis acid, facilitating the reaction by stabilizing intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Uniqueness
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which provides enhanced stability and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Eigenschaften
Molekularformel |
C13H19BO2 |
|---|---|
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO2/c1-10-5-11(2)7-12(6-10)14-15-8-13(3,4)9-16-14/h5-7H,8-9H2,1-4H3 |
InChI-Schlüssel |
DVLRVFZZFQHHRB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




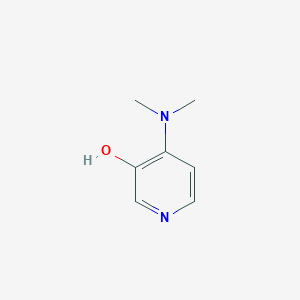
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)

![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)

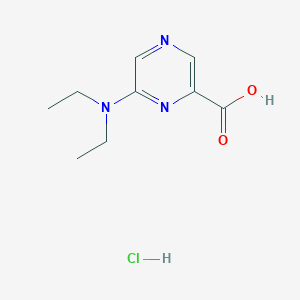

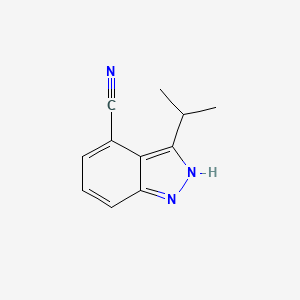
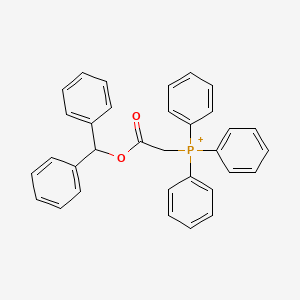
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)

